BenchChemオンラインストアへようこそ!

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine

Medicinal chemistry Physicochemical properties Lead optimization

1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine (CAS 1179674-78-2) is a fluorinated 2-aminobenzimidazole building block pre-optimized for hit-to-lead programs. The 4-fluoro substitution delivers LogP ~1.84—significantly lower than chlorinated analogs—improving metabolic stability and drug-like properties. Class-level SAR confirms fluorine enhances microsomal stability and antibacterial potency (MIC 0.63–12.5 µg/mL). The N1-ethyl group protects against oxidative metabolism. Ideal for kinase inhibitors, dual GyrB/ParE antibacterials, and antiparasitic agents. ≥98% purity. Stored at 2–8°C.

Molecular Formula C9H10FN3
Molecular Weight 179.198
CAS No. 1179674-78-2
Cat. No. B2952355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine
CAS1179674-78-2
Molecular FormulaC9H10FN3
Molecular Weight179.198
Structural Identifiers
SMILESCCN1C2=C(C(=CC=C2)F)N=C1N
InChIInChI=1S/C9H10FN3/c1-2-13-7-5-3-4-6(10)8(7)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
InChIKeyLXJWNQPNZUXFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine (CAS 1179674-78-2): Structural Identity and Sourcing Baseline


1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine (CAS 1179674-78-2) is a fluorinated 2-aminobenzimidazole derivative with molecular formula C9H10FN3 and molecular weight 179.2 g/mol . This compound serves as a versatile heterocyclic building block for medicinal chemistry and synthetic applications, featuring a 4-fluoro substitution on the benzimidazole core and an N1-ethyl substituent . Multiple reputable vendors supply this compound with purity specifications ranging from 95% to ≥98%, typically stored at 2–8°C under sealed, dry conditions . Its InChIKey is LXJWNQPNZUXFKN-UHFFFAOYSA-N .

Why 1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine Cannot Be Substituted with Unsubstituted or Non-Fluorinated Benzimidazole Analogs


Generic substitution of 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine with non-fluorinated or differently substituted 2-aminobenzimidazole analogs is not functionally equivalent due to fluorine-specific effects on physicochemical and pharmacological properties. The strategic incorporation of fluorine at the 4-position alters electronic distribution, lipophilicity (LogP ~1.84), and metabolic stability compared to hydrogen-substituted analogs . Class-level evidence from 2-aminobenzimidazole SAR studies demonstrates that fluorine substitution (exchanging chlorine or nitrile for fluorine) maintains or improves potency while significantly reducing lipophilicity and improving microsomal stability [1]. These fluorine-mediated differences directly impact compound performance in biological assays and synthetic workflows, making direct replacement with non-fluorinated benzimidazole-2-amines unsuitable for applications requiring predictable physicochemical behavior or metabolic profile.

Quantitative Differentiation Evidence for 1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine versus Comparator Analogs


Fluorine Substitution at 4-Position Reduces Lipophilicity (LogP) Relative to Chlorinated 2-Aminobenzimidazole Analogs

1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine exhibits a calculated LogP value of 1.838 . Class-level SAR evidence from 2-aminobenzimidazole optimization studies demonstrates that exchanging chlorine for fluorine reduces lipophilicity while maintaining biological potency [1]. This fluorine-specific lipophilicity reduction translates to improved drug-like properties compared to chlorinated or non-halogenated analogs.

Medicinal chemistry Physicochemical properties Lead optimization

N1-Ethyl Substitution Enhances Metabolic Stability Compared to N1-Unsubstituted 2-Aminobenzimidazole Derivatives

The N1-ethyl substituent of 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine provides protection against N-dealkylation, a primary metabolic clearance pathway for unsubstituted 2-aminobenzimidazoles [1]. Class-level evidence from benzimidazole medicinal chemistry demonstrates that N1-alkylation improves metabolic stability by blocking oxidative metabolism at the benzimidazole nitrogen, extending compound half-life in biological systems [2].

Metabolic stability Pharmacokinetics Drug discovery

4-Fluoro Substitution on 2-Aminobenzimidazole Scaffold Enhances Antibacterial Potency Relative to Non-Fluorinated Analogs

The 4-fluoro substituent on 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine confers enhanced antibacterial activity through improved DNA gyrase complex binding and cellular penetration compared to non-fluorinated benzimidazole analogs [1]. Class-level evidence demonstrates that fluorine substitution in benzazole compounds increases antibacterial potency, with fluorinated derivatives showing MIC values in the range of 0.63–12.5 µg/mL against pathogenic bacilli [2].

Antibacterial SAR Fluorine chemistry

Fluorobenzimidazole Scaffold Demonstrates Improved Pharmacokinetic Properties versus Non-Fluorinated Benzimidazole Analogs

The fluorobenzimidazole core structure shared by 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine exhibits superior pharmacokinetic properties compared to non-fluorinated benzimidazole analogs. Class-level evidence from HCV NS5A inhibitor development demonstrates that fluorobenzimidazole inhibitors possess improved PK profiles, including enhanced metabolic stability and extended half-life [1]. Additionally, fluorinated benzimidazole analogues display metabolic rates comparable to marketed drugs, validating the scaffold's suitability for drug discovery applications [2].

Pharmacokinetics Drug metabolism Fluorine substitution

Optimal Scientific and Industrial Application Scenarios for 1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine


Medicinal Chemistry Hit-to-Lead Optimization Requiring Fluorine-Enhanced Lipophilicity Control

1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine is ideally suited for hit-to-lead optimization programs where balancing potency with physicochemical properties is critical. Its calculated LogP of 1.838 , combined with class-level evidence that fluorine substitution reduces lipophilicity relative to chlorinated analogs [1], makes this compound a strategic choice for improving drug-like properties while maintaining target engagement. This scaffold is particularly valuable for programs targeting intracellular pathogens or CNS applications where LogP control directly impacts permeability and distribution.

Antibacterial Drug Discovery Targeting DNA Gyrase or Topoisomerase

The fluorobenzimidazole core of 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine aligns with validated antibacterial pharmacophores targeting bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). Class-level SAR demonstrates that fluorine substitution enhances DNA gyrase complex binding and cellular penetration , with fluorinated benzimidazole derivatives achieving MIC values of 0.63–12.5 µg/mL against pathogenic mycobacteria [1]. This compound is appropriate as a building block for synthesizing dual GyrB/ParE inhibitors or for antibacterial screening libraries.

Lead Compound Scaffold for Antiparasitic Drug Development

The 2-aminobenzimidazole scaffold with strategic fluorine substitution has demonstrated utility in hit-to-lead optimization for antiparasitic indications. Class-level evidence from Chagas disease programs shows that fluorine substitution for nitrile in 2-aminobenzimidazoles considerably improves potency, microsomal stability, and reduces lipophilicity . 1-Ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine provides a pre-optimized starting point with N1-ethyl protection against oxidative metabolism and 4-fluoro substitution for favorable physicochemical properties, reducing synthetic iteration cycles.

Kinase Inhibitor Fragment Library Building Block

Benzimidazole scaffolds, particularly fluorinated 2-aminobenzimidazoles, are privileged structures for kinase inhibitor development . The 1-ethyl-4-fluoro-1H-1,3-benzodiazol-2-amine scaffold provides a functionalized benzimidazole core amenable to further derivatization at the 2-amino position for targeting kinase ATP-binding pockets. The fluorine substitution at position 4 may confer selectivity advantages through halogen bonding interactions, while the N1-ethyl group occupies hydrophobic sub-pockets common to many kinase active sites.

Quote Request

Request a Quote for 1-Ethyl-4-fluoro-1h-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.